molecular formula C11H12N2 B1450386 3-Methyl-5-o-tolyl-1H-pyrazole CAS No. 1239484-58-2

3-Methyl-5-o-tolyl-1H-pyrazole

Cat. No.: B1450386
CAS No.: 1239484-58-2
M. Wt: 172.23 g/mol
InChI Key: BFKAVZKWTXSJGN-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold for a multitude of compounds with significant practical applications. researchgate.netijcrt.org Its unique electronic and structural properties make it a "privileged scaffold" in the design of novel molecules. chemimpex.comnajah.edu

Historical Context and Evolution of Pyrazole Research

The history of pyrazole chemistry dates back to 1883, when the German chemist Ludwig Knorr first coined the term "pyrazole". iucr.orgmdpi.com Shortly after, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole compound. mdpi.com Early research was significantly spurred by the discovery of the antipyretic and analgesic properties of a pyrazole derivative, antipyrine, which stimulated broad interest in the chemistry of this heterocyclic system. chim.it Since these initial discoveries, research has expanded dramatically, leading to the development of numerous synthetic methodologies, from classical condensation reactions, such as the Knorr synthesis, to modern, efficient techniques like multi-component and flow chemistry reactions. researchgate.netrjpbcs.com

Role of Pyrazole Scaffold in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a crucial pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. chemimpex.comvulcanchem.com The structural versatility of the pyrazole ring allows for fine-tuning of physicochemical properties like solubility and bioavailability, which is critical for drug efficacy. vulcanchem.com Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.comresearchgate.net

Prominent examples of pyrazole-based drugs include:

Celecoxib (Celebrex): A potent anti-inflammatory drug used to treat arthritis. ijcrt.orgiucr.org

Sildenafil (Viagra): A well-known treatment for erectile dysfunction. chemimpex.comchim.it

Rimonabant: An anti-obesity drug (though later withdrawn in some markets). mdpi.commdpi.com

Ibrutinib, Ruxolitinib, Axitinib: A class of kinase inhibitors used in cancer therapy. chemimpex.comresearchgate.net

The metabolic stability of the pyrazole ring is another key factor contributing to its frequent use in the development of new therapeutic agents. researchgate.net

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, the pyrazole scaffold is integral to the agrochemical industry. researchgate.netchim.it Many pyrazole-containing compounds are used as effective herbicides, fungicides, and insecticides. ijcrt.orgresearchgate.net For instance, pyraclostrobin (B128455) is a fungicide widely used to protect fruit and vegetable crops. ijcrt.org These compounds often target specific enzymes or receptors in pests and weeds, offering high efficacy. researchgate.netmdpi.com

In materials science, pyrazoles are valued for their electronic and photophysical properties. rjpbcs.com They are used as building blocks for:

Luminescent compounds and dyes. researchgate.netresearchgate.net

Conducting polymers and organic fluorophores. rjpbcs.comresearchgate.net

Metal-Organic Frameworks (MOFs), where pyrazole derivatives act as ligands to create porous materials for gas storage and catalysis. mdpi.com

Specific Focus on 3-Methyl-5-o-tolyl-1H-pyrazole within the Pyrazole Class

Within the vast family of pyrazole derivatives, this compound presents a case of specific research interest due to the distinct stereochemical and electronic nature of its substituents.

Structural Peculiarities and Substituent Effects of the o-tolyl Moiety

The defining feature of this compound is the presence of a tolyl (methylphenyl) group at the 5-position, with the methyl group in the ortho position relative to the point of attachment to the pyrazole ring. This ortho substitution introduces significant structural effects.

Steric Hindrance: The ortho-methyl group creates steric strain, which typically forces the tolyl ring to twist out of the plane of the pyrazole ring. mdpi.com This increased dihedral angle between the two rings disrupts π-system conjugation, which can alter the molecule's electronic and photophysical properties compared to its meta or para isomers. bldpharm.com

Electronic Effects: The methyl group is an electron-donating group, which influences the electron density of the aromatic system. However, the steric effects often dominate, impacting how these electronic effects are transmitted through the molecule. The combination of these steric and electronic influences makes the ortho isomer a unique subject for study. chim.itvulcanchem.com

Table 1: Comparison of Expected Substituent Effects
IsomerPosition of Methyl GroupExpected Steric HindranceExpected Ring CoplanarityPotential Impact
o-tolylOrthoHighLow (large dihedral angle)Altered electronic conjugation, modified reactivity and binding properties. mdpi.combldpharm.com
m-tolylMetaLowHigherPrimarily electronic effect donation.
p-tolylParaVery LowHighestElectronic effect donation with minimal steric interference. najah.edu

Rationale for Dedicated Research on this Specific Pyrazole Derivative

The specific arrangement of substituents in this compound provides a clear rationale for its investigation in several chemical contexts.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry and agrochemistry, comparing the biological activity of the ortho-tolyl derivative with its meta- and para-tolyl counterparts allows researchers to understand the importance of molecular shape and steric factors for a compound's interaction with a biological target. globalresearchonline.net A decrease in activity might suggest that a planar conformation is necessary, while an increase could indicate that the twisted shape provides a better fit for a binding pocket.

Developing Novel Catalysts and Ligands: In organometallic chemistry, the steric bulk of the o-tolyl group can be exploited. Ligands incorporating this moiety can influence the coordination geometry around a metal center, which in turn affects the catalytic activity and selectivity in reactions like Suzuki-Miyaura cross-coupling. mdpi.com

Tuning Photophysical Properties: For materials science applications, the degree of twist induced by the ortho-tolyl group can be used to fine-tune the absorption and emission properties of fluorescent compounds. researchgate.net By controlling the planarity, researchers can manipulate the energy levels of molecular orbitals and thus the color and efficiency of light emission. bldpharm.com

The study of this compound, therefore, is not just about characterizing another compound, but about understanding the fundamental principles of how subtle changes in molecular architecture can lead to significant differences in function and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-(2-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKAVZKWTXSJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Pyrazole (B372694) Core Structures

The foundational methods for synthesizing the pyrazole ring are versatile and have been refined over many years. These routes typically involve the formation of the five-membered ring through the reaction of precursors that provide the necessary carbon and nitrogen atoms.

The most classic and straightforward method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, a method first reported by Knorr in 1883. mdpi.comnih.gov This reaction serves as a reliable entry point for a wide variety of substituted pyrazoles. thieme-connect.com The process involves a condensation reaction between a bidentate nucleophile (hydrazine) and a 1,3-dielectrophile (the dicarbonyl compound). mdpi.comnih.gov

For the specific synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole, the required precursor would be 1-(o-tolyl)butane-1,3-dione , which reacts with hydrazine hydrate . The reaction typically proceeds through a pyrazoline intermediate which may then be oxidized to the final pyrazole product. A significant consideration in this synthesis, especially when using substituted hydrazines, is the potential formation of two regioisomers. mdpi.comnih.gov The regioselectivity can be influenced by reaction conditions and the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov Various catalysts, including Lewis acids like lithium perchlorate, have been employed to facilitate this reaction, which often fails to proceed without a catalyst. mdpi.com

Table 1: Examples of Catalysts and Conditions for Pyrazole Synthesis via Cyclocondensation

Catalyst/Solvent System Reactants Key Features
Lithium Perchlorate Acetylacetone and 2,4-dinitrophenylhydrazine Eco-friendly Lewis acid catalysis. mdpi.com
Copper Triflate / bmim α,β-ethylenic ketone and substituted hydrazine In situ oxidation of the pyrazoline intermediate. mdpi.com
Aprotic Dipolar Solvents Aryl hydrochloride hydrazine and 1,3-diketones Improved regioselectivity compared to protic solvents like ethanol. nih.gov

This table is interactive and provides examples of different conditions used for the general synthesis of pyrazoles via cyclocondensation methods.

The 1,3-dipolar cycloaddition is another fundamental approach to constructing the pyrazole ring. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or nitrile imine, with a dipolarophile, typically an alkyne or alkene. acs.orgrsc.org The synthesis of 3,5-disubstituted pyrazoles can be achieved by reacting diazo compounds with terminal alkynes. acs.org

To synthesize this compound via this route, one could react 1-ethynyl-2-methylbenzene (o-tolylacetylene) with diazomethane . A significant advantage of this method is the high regioselectivity often observed, which is governed by steric interactions and the electronic properties (HOMO-LUMO interactions) of the reactants. acs.org Historically, the preparative use of this method has been somewhat limited by the need to handle diazo compounds, which can be toxic and potentially explosive. acs.org However, modern advancements have led to convenient one-pot procedures where the diazo compound is generated in situ from stable precursors like N-tosylhydrazones, mitigating the risks associated with their handling. acs.orgorganic-chemistry.org

Multicomponent reactions (MCRs) have gained significant popularity in pharmaceutical and medicinal chemistry for their efficiency, atom economy, and operational simplicity in synthesizing complex molecules like pyrazoles from simple starting materials in a single step. mdpi.comrsc.org These one-pot syntheses can involve the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds, which then react further to form the pyrazole ring. beilstein-journals.orgnih.gov

Several MCR strategies are applicable for pyrazole synthesis. mdpi.combeilstein-journals.org For instance, a one-pot, metal-free process for preparing 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride has been developed. thieme-connect.comorganic-chemistry.org In this approach, the components undergo condensation to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. thieme-connect.comorganic-chemistry.org Another efficient one-pot method involves the reaction of (hetero)arenes and carboxylic acids to successively form ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.orgrsc.org The development of MCRs represents a significant advancement over traditional multi-step syntheses, offering broader scope and increased efficiency. beilstein-journals.org

Advanced Synthetic Approaches Applicable to this compound

Modern organic synthesis has introduced more sophisticated and powerful tools for the construction of heterocyclic systems, including the use of transition-metal catalysis, which offers novel reaction pathways and enhanced control.

Transition-metal catalysts, including those based on palladium, ruthenium, nickel, and copper, have become indispensable in the synthesis of pyrazoles. mdpi.commdpi.comnih.gov These catalysts can facilitate a variety of transformations, such as cross-coupling reactions to build complex precursors or direct cyclization reactions. For example, palladium-catalyzed cross-coupling reactions can be used to generate unsymmetrically substituted pyrazoles from dihalopyrazole scaffolds. mdpi.com Nickel-based heterogeneous catalysts have been employed in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature, offering an efficient and environmentally benign method. mdpi.com

Copper catalysis is particularly prominent in modern pyrazole synthesis due to the low cost and abundance of copper salts. acs.org Copper-catalyzed oxidative coupling reactions provide a powerful and versatile approach for forming the pyrazole ring. nih.gov These reactions often proceed via a cascade or relay mechanism involving the formation of multiple bonds in a single operation. rsc.org

A common strategy involves the copper-catalyzed oxidative [3+2] cycloaddition of hydrazones with various partners. mdpi.com For instance, the reaction of aldehyde hydrazones with maleimides, catalyzed by Copper(I) Chloride (CuCl) using air as the oxidant, yields pyrrolo[3,4-c]pyrazoles under mild conditions. mdpi.comacs.org A plausible mechanism for such reactions involves an initial single-electron oxidation of the hydrazone by the copper catalyst to generate a radical intermediate. acs.org This intermediate then undergoes further transformations, including bond formation and intramolecular cyclization, to construct the final heterocyclic product. acs.org Another approach is the copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes, which utilizes an inexpensive copper catalyst and green oxidants to form pyrazoles through a relay oxidative process. rsc.org

Table 2: Summary of Chemical Compounds Mentioned

Compound Name Role in Synthesis
This compound Target Compound
1-(o-tolyl)butane-1,3-dione Precursor (Cyclocondensation)
Hydrazine hydrate Nitrogen Source (Cyclocondensation)
Lithium Perchlorate Catalyst
Copper Triflate Catalyst
bmim Ionic Liquid/Solvent
Iodine Reagent/Catalyst
TsOH (p-Toluenesulfonic acid) Catalyst
Diazomethane 1,3-Dipole (Cycloaddition)
1-ethynyl-2-methylbenzene Dipolarophile (Cycloaddition)
N-tosylhydrazone In situ Diazo Source
Hydrazine monohydrochloride Nitrogen Source (MCR)
Copper(I) Chloride Catalyst (Oxidative Coupling)
Maleimides Reactant (Oxidative Coupling)

Transition-Metal Catalyzed Reactions

Palladium-Coupling Strategies

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, including N-arylpyrazoles. These methods are valued for their ability to form C-N bonds efficiently under specific conditions.

One prominent strategy involves the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. acs.org For a molecule like this compound, this could conceptually involve coupling an o-tolyl triflate with 3-methyl-1H-pyrazole. Research has shown that using tBuBrettPhos as a ligand with a palladium catalyst, such as Pd(dba)₂, facilitates the C–N coupling of various aryl triflates, including those with sterically hindering ortho substituents, to provide N-arylpyrazoles in high yields. acs.org

Another innovative approach is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. organic-chemistry.orgthieme-connect.comdntb.gov.ua This method provides a route to polysubstituted pyrazoles with a broad substrate scope. organic-chemistry.orgdntb.gov.ua In this pathway, a catalyst like palladium(II) acetate (Pd(OAc)₂) has been identified as effective, with additives such as Cesium Fluoride (CsF) and Potassium Persulfate (K₂S₂O₈) optimizing the reaction at elevated temperatures. organic-chemistry.orgthieme-connect.com This strategy represents a valuable alternative for constructing the pyrazole framework. thieme-connect.com

The N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes, catalyzed by palladium, also presents a method with high atom economy and excellent regioselectivity. acs.org Mechanistic studies suggest that a Pd-H species, generated in situ, promotes the ring-opening of the cyclopropane, leading to the formation of N-alkyl pyrazoles. acs.org

Table 1: Overview of Palladium-Coupling Strategies for Pyrazole Synthesis

Strategy Catalyst/Ligand Key Reactants Noteworthy Features
C-N Coupling Pd(dba)₂ / tBuBrettPhos Aryl triflates, Pyrazole derivatives High yields, Tolerant of sterically hindered substrates acs.org
Ring-Opening Pd(OAc)₂ 2H-azirines, Hydrazones Provides polysubstituted pyrazoles, Wide substrate scope organic-chemistry.orgthieme-connect.com
N-Allylic Alkylation Pd(PPh₃)₄ / Bipyridine Pyrazoles, Vinylcyclopropanes High atom economy, Excellent regioselectivity acs.org
Silver-Catalyzed Methods

Silver-catalyzed reactions have emerged as a powerful tool for synthesizing pyrazole derivatives under mild conditions. These methods often exhibit good functional group compatibility and can be highly regioselective.

A notable silver(I)-catalyzed method allows for the facile formation of pyrazoles from propargyl N-sulfonylhydrazones. acs.orgfigshare.com This reaction proceeds at room temperature and demonstrates good functional group tolerance, enabling the efficient and regioselective synthesis of 1,3- and 1,3,5-trisubstituted pyrazoles. acs.org Catalysts such as Silver Hexafluoroantimonate (AgSbF₆) have been effectively employed in this transformation. acs.org

Another innovative approach involves a silver-catalyzed cascade reaction for the synthesis of 5-amino-4-sulfonyl pyrazoles from 1,2-diaza-1,3-dienes and a sulfinate salt. acs.org This method utilizes silver as a catalyst for C(sp²)-H sulfonylation, followed by an intramolecular cyclization to yield the desired pyrazole products in good to excellent yields under mild conditions. acs.org Various silver catalysts were screened, with Silver Phosphate (Ag₃PO₄) providing the maximum yield in certain cases. acs.org

Silver catalysts are also used to synthesize 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a acs.orgtandfonline.com-H shift to afford the final products. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These strategies include the use of alternative energy sources like microwaves and ultrasound, performing reactions under solvent-free conditions, and employing green catalysts. nih.govthieme-connect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents. tandfonline.combenthamdirect.com Traditional methods for pyrazole synthesis can require harsh conditions, including high temperatures and long reaction times, which MAOS can often circumvent. tandfonline.com

The use of microwave irradiation has been successfully applied to the one-pot synthesis of pyrazolone derivatives under solvent-free conditions, resulting in good to excellent yields. nih.gov This method is efficient in both time and resources and can sometimes utilize water as a solvent, further enhancing its green credentials. nih.gov Studies have shown that reactions performed in microwave equipment generally result in better yields and shorter reaction times compared to conventional heating. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. This method can lead to faster reaction rates, higher yields, and milder reaction conditions compared to traditional methods. benthamdirect.comrsc.org

For pyrazole synthesis, ultrasound irradiation has been used to synthesize 1,5-disubstituted pyrazoles in high yields with significantly reduced reaction times. asianpubs.org The technique has also been applied to the synthesis of tetrazole-based pyrazolines and isoxazolines, demonstrating its versatility. nih.gov Ultrasound is often used to enhance conventional solvent-based reactions but can also be applied in solvent-free conditions, contributing to more environmentally friendly synthetic routes. benthamdirect.commdpi.com

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and the hazards associated with volatile organic compounds. researchgate.net These reactions are often facilitated by grinding the reactants together or by using microwave irradiation.

The synthesis of pyrazoles via a 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, affording the products in high yields without the need for purification. rsc.org Additionally, an iodine-mediated, metal-free cascade reaction has been developed for the synthesis of amino pyrazole thioether derivatives in the absence of solvents, highlighting an economically and environmentally benign approach. acs.org

Green Catalysts and Biodegradable Composites

The use of green catalysts, which are typically less toxic and can be recycled and reused, is another important aspect of sustainable synthesis. This includes the use of nano-catalysts and carrying out reactions in aqueous media. pharmacognosyjournal.netacs.org

Ammonium chloride has been explored as an inexpensive, non-toxic green catalyst for the synthesis of 3,5-dimethyl pyrazole, using the renewable solvent ethanol. jetir.org Furthermore, novel nano-catalysts, such as copper immobilized on a modified layered double hydroxide, have demonstrated high activity and selectivity in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an H₂O/EtOH solvent system. nih.gov This catalyst was shown to be reusable for several cycles without a significant loss of activity. nih.gov The development of such catalysts aligns with the principles of green chemistry by reducing waste and avoiding hazardous materials. nih.gov

Table 2: Summary of Green Chemistry Approaches in Pyrazole Synthesis

Green Principle Method Key Advantages
Alternative Energy Microwave-Assisted Synthesis Reduced reaction time, Improved yields, Less solvent use tandfonline.comnih.gov
Alternative Energy Ultrasound-Assisted Synthesis Faster reaction rates, Milder conditions, Higher yields benthamdirect.comasianpubs.org
Waste Reduction Solvent-Free Conditions Eliminates solvent waste, Reduces hazards rsc.orgacs.org
Safer Chemistry Green Catalysts Less toxic, Recyclable, Use of aqueous media jetir.orgnih.gov

Flow Chemistry Techniques for Enhanced Efficiency and Safety

The synthesis of pyrazole derivatives has been significantly advanced by the adoption of flow chemistry techniques. nih.govresearchgate.netnih.govscilit.com These methods offer substantial improvements over traditional batch synthesis by providing enhanced control over reaction parameters such as temperature, pressure, and reaction time, which leads to improved safety profiles and opportunities for efficient scaling up. nih.govresearchgate.netresearchgate.net

Continuous-flow processes are particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. For instance, a two-step flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. mdpi.com This involves an initial copper-catalyzed homocoupling to form a 1,3-diyne intermediate, which then reacts with hydrazine to yield the pyrazole. nih.gov Another approach transforms ynones into pyrazole derivatives through coupling with hydrazines in a flow reactor, a process noted for its mild conditions and broad functional group tolerance. researchgate.net The use of flow chemistry can dramatically reduce reaction times, in some cases from 16 hours in a batch process to just 30 minutes in a continuous system. mdpi.com These methodologies, while demonstrated for other pyrazoles, are directly applicable to the large-scale, safe, and efficient production of this compound.

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The most common synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. wikipedia.orgmdpi.com For this compound, the precursor would be 1-(o-tolyl)butane-1,3-dione. The reaction of this unsymmetrical diketone with hydrazine can theoretically yield two regioisomers: this compound and 3-o-tolyl-5-methyl-1H-pyrazole.

The regioselectivity of this condensation is highly dependent on the reaction conditions, particularly the pH. The initial attack of the hydrazine can occur at either carbonyl group. Generally, the more electrophilic (less sterically hindered) carbonyl group is attacked first. Subsequent cyclization and dehydration lead to the pyrazole ring. By carefully controlling the reaction conditions, it is possible to selectively synthesize one isomer over the other. mdpi.comnih.gov Several highly regioselective routes have been developed for synthesizing unsymmetrically substituted pyrazoles, offering complementary control over the final product. organic-chemistry.org For example, reactions of terminal alkynes with various reagents can provide 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.orgorientjchem.org

While the final pyrazole product is aromatic and achiral, stereoselectivity can be a crucial aspect in the synthesis of related pyrazole derivatives, such as pyrazolines or pyrazolones, which may contain stereocenters. rwth-aachen.de For instance, stereoselective Michael additions of pyrazolin-5-ones to nitroalkenes have been developed to create vicinal quaternary and tertiary stereocenters. rwth-aachen.de Furthermore, the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemistry of the product ((E)- or (Z)-isomer) can be switched by the presence of a silver carbonate catalyst. nih.gov

Functionalization and Derivatization Strategies of this compound

The this compound scaffold is a versatile platform for further chemical modification, allowing for the introduction of various functional groups at several positions on both the pyrazole and the o-tolyl rings.

The pyrazole ring possesses distinct reactive positions that can be targeted for functionalization. nih.gov

N1 Position : The nitrogen at the N1 position has a readily removable proton. In the presence of a base, this proton can be abstracted to form a pyrazolate anion, which is a potent nucleophile. pharmaguideline.com This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted pyrazoles. pharmaguideline.com

C4 Position : Due to the electron-donating nature of the two nitrogen atoms, the C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. pharmaguideline.comscribd.com Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), sulfonation (fuming H₂SO₄), and Vilsmeier-Haack formylation (POCl₃/DMF), all of which predominantly occur at the C4 position. scribd.com

C3 and C5 Positions : These positions are less electron-rich compared to C4 and are generally less reactive towards electrophiles. pharmaguideline.com However, deprotonation at the C3 position can occur in the presence of a very strong base, potentially leading to ring-opening or subsequent reaction with an electrophile. pharmaguideline.com The reactivity at C3 and C5 is also influenced by the existing methyl and o-tolyl substituents.

Below is a table summarizing potential substitution reactions on the pyrazole ring.

PositionReaction TypeReagentsProduct Type
N1 AlkylationBase (e.g., NaH), Alkyl Halide (R-X)1-Alkyl-3-methyl-5-o-tolyl-pyrazole
N1 AcylationBase, Acyl Chloride (RCOCl)1-Acyl-3-methyl-5-o-tolyl-pyrazole
C4 NitrationHNO₃, H₂SO₄4-Nitro-3-methyl-5-o-tolyl-1H-pyrazole
C4 HalogenationNBS, NCS, or Br₂4-Halo-3-methyl-5-o-tolyl-1H-pyrazole
C4 FormylationPOCl₃, DMF4-Formyl-3-methyl-5-o-tolyl-1H-pyrazole
C4 SulfonationFuming H₂SO₄This compound-4-sulfonic acid

The o-tolyl group attached at the C5 position of the pyrazole ring is also amenable to functionalization, primarily through electrophilic aromatic substitution. The existing methyl group is an activating, ortho-, para-director. However, the position para to the methyl group is already substituted by the pyrazole ring. Therefore, electrophilic attack will be directed to the positions ortho to the methyl group (positions 3' and 5' of the tolyl ring) and meta to the pyrazole ring attachment point. Steric hindrance from the adjacent pyrazole ring may influence the regiochemical outcome of these substitutions.

Furthermore, the methyl group itself can be functionalized. For example, free-radical halogenation could introduce a halogen atom, creating a benzylic halide which is a versatile intermediate for introducing a wide variety of other functional groups via nucleophilic substitution.

Fused pyrazole derivatives are of significant interest in medicinal chemistry. drugbank.com The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net This typically requires prior functionalization of the pyrazole ring to introduce reactive handles.

A common strategy involves introducing functional groups at the C4 and C5 positions (or C3 and C4) that can participate in a subsequent ring-closing reaction. For example, a 4-formyl-3-methyl-5-o-tolyl-1H-pyrazole, synthesized via the Vilsmeier-Haack reaction, could be a precursor for pyrazolo[3,4-b]pyridines. semanticscholar.orgresearchgate.net Similarly, introducing an amino group, for instance at the C5 position (if synthesized from a different precursor) or C4 position, provides a nucleophilic site for condensation reactions to build fused pyrimidines (pyrazolo[1,5-a]pyrimidines) or pyridines. researchgate.netresearchgate.net The synthesis of these fused systems often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. researchgate.net

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques for 3-Methyl-5-o-tolyl-1H-pyrazole and its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Experimental and computational FT-IR studies on 3-Methyl-5-Pyrazolone have been reported, providing insights into the vibrational frequencies of the pyrazole (B372694) core. researchgate.net For (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the pyrazole ring deformation was observed at 634 cm⁻¹ experimentally. derpharmachemica.com The spectrum of pyrazole itself shows characteristic bands for N-H stretching, C-H stretching, and ring vibrations. nist.govchemicalbook.com The IR spectrum of toluene (B28343) shows characteristic absorptions for aromatic C-H stretching and bending, as well as methyl C-H stretching. nist.gov

Based on these data, the following vibrational modes are expected for this compound:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H group of the pyrazole ring.

C-H stretching: Aromatic C-H stretching vibrations from the tolyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the pyrazole and tolyl rings are expected in the 1400-1650 cm⁻¹ region.

Ring vibrations: Pyrazole ring skeletal vibrations are expected at lower frequencies.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Expected IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (pyrazole)3100-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-2960Stretching
C=N, C=C (ring)1400-1650Stretching
C-H (aromatic)690-900Out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 3-methyl-5-phenyl-1H-pyrazole, a close structural analogue, is available in the NIST WebBook. nist.gov The fragmentation of this compound is expected to follow a similar pattern.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Fragmentation would likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the tolyl or pyrazole ring.

Cleavage of the bond between the pyrazole and tolyl rings.

Fragmentation of the pyrazole ring itself, leading to characteristic ions.

Rearrangement reactions followed by fragmentation.

The high-resolution mass spectrum of a related compound, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, was used to confirm its elemental composition. mdpi.com

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Visible spectrum of 3-methyl-5-phenyl-1H-pyrazole is available and can serve as a reference. nist.gov The absorption bands in the UV-Vis spectrum of this compound would arise from π → π* and n → π* electronic transitions within the pyrazole and tolyl chromophores. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The o-tolyl group, being an electron-donating group, is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to an unsubstituted phenyl ring.

Fluorescence Spectroscopy

While many pyrazole derivatives are known to be fluorescent, specific fluorescence data for this compound is not available in the provided search results. The fluorescence properties of pyrazole derivatives are highly dependent on their substitution pattern and the surrounding environment. The introduction of aromatic substituents can enhance fluorescence by extending the π-conjugated system. Therefore, it is plausible that this compound may exhibit fluorescence. Further studies would be required to determine its excitation and emission wavelengths, quantum yield, and lifetime.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been specifically reported, the structures of several related pyrazole derivatives have been determined, offering valuable insights into the expected solid-state conformation.

For instance, the crystal structure of 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone reveals that the pyrazole and p-tolyl rings are not coplanar, with a dihedral angle of 51.26 (12)° between them. nih.gov In the structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the dihedral angle between the phenyl and pyrazole rings is 60.83(5)°. mdpi.com This suggests that in this compound, a significant dihedral angle between the pyrazole and o-tolyl rings is also likely, influenced by steric hindrance from the ortho-methyl group.

The bond lengths and angles within the pyrazole ring are expected to be consistent with those observed in other pyrazole structures. mdpi.comresearchgate.netnih.govresearchgate.net The pyrazole ring itself is expected to be planar. Intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, would play a crucial role in the crystal packing.

Typical Crystallographic Parameters for Substituted Pyrazoles (based on analogues)
ParameterExpected ValueReference Compound(s)
Dihedral Angle (Pyrazole-Aryl)50-60°1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone nih.gov, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com
Pyrazole RingPlanarGeneral observation in pyrazole crystal structures
N-N Bond Length~1.35 ÅTypical for pyrazole ring
C-N Bond Lengths~1.33 - 1.38 ÅTypical for pyrazole ring
C-C Bond Lengths (ring)~1.38 - 1.42 ÅTypical for pyrazole ring

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis)

The crystal packing of pyrazole derivatives is often dictated by a network of intermolecular interactions, which can be effectively analyzed and quantified using Hirshfeld surface analysis. This computational method maps the regions of close contact between molecules in a crystal, providing a visual and statistical representation of intermolecular forces.

For instance, the study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate revealed that its crystal structure is stabilized by strong N—H⋯N and N—H⋯O hydrogen bonds, which form a centrosymmetric tetramer. These tetramers are further stabilized by π–π stacking interactions. Hirshfeld surface analysis confirmed that contacts involving hydrogen, nitrogen, and oxygen atoms are predominant, highlighting the importance of these hydrogen bonding interactions in the molecular architecture.

Similarly, in the crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole , N—H⋯N hydrogen bonds and π-stacking interactions are crucial in forming a double-wide molecular chain. Further N—H⋯N and weaker C—H⋯N interactions link these chains into a supramolecular framework. The Hirshfeld surface analysis of this compound showed that the closest intermolecular contacts are the N—H⋯N interactions between the tetrazole and pyrazole rings.

In another example, methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate , the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which form molecular sheets. These sheets are interconnected by C—H⋯π interactions. The Hirshfeld surface analysis indicated that H⋯H, Cl⋯H, C⋯H, and O⋯H contacts are the most significant contributors to the intermolecular interactions.

These examples consistently demonstrate that the crystal packing of pyrazole derivatives is governed by a combination of hydrogen bonds (N—H⋯N, N—H⋯O, C—H⋯O) and π-stacking or π-interactions. The specific nature and prevalence of these interactions are highly dependent on the substituents attached to the pyrazole core. For this compound, one would anticipate the presence of N—H⋯N hydrogen bonds between the pyrazole rings and potentially C—H⋯π interactions involving the tolyl group.

A summary of key intermolecular contacts in related pyrazole compounds is presented in the table below.

CompoundDominant Intermolecular Interactions
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonateN—H⋯N, N—H⋯O hydrogen bonds, π–π stacking
5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazoleN—H⋯N, C—H⋯N hydrogen bonds, π-stacking
methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylateC—H⋯O hydrogen bonds, C—H⋯π interactions

Conformational Analysis in the Solid State

The solid-state conformation of pyrazole derivatives is largely influenced by the steric and electronic effects of their substituents, as well as the intermolecular forces within the crystal lattice. The planarity of the pyrazole ring is a common feature, though the orientation of its substituents can vary significantly.

In the case of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate , the asymmetric unit contains two crystallographically distinct molecules with different conformations. These conformational differences are primarily due to variations in the torsion angles between the pyrazole ring and the 4-nitrobenzenesulfonate group.

For ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate , the pyrazole ring makes significant dihedral angles with both the phenyl and the tolyl rings. This non-planar conformation is a result of steric hindrance between the bulky substituent groups.

In the structure of 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , the molecule adopts a specific conformation that is stabilized by C−H···O intermolecular hydrogen bonds. Computational studies using Density Functional Theory (DFT) have shown good agreement between the optimized molecular structure and the experimental X-ray diffraction data, confirming the stability of the observed solid-state conformation.

These findings suggest that for this compound, the dihedral angle between the pyrazole ring and the o-tolyl group would be a key conformational parameter. The presence of the methyl group on the tolyl ring in the ortho position would likely lead to a significant twist between the two rings to minimize steric repulsion. The final solid-state conformation would be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the crystal lattice.

The table below summarizes key conformational features of related pyrazole compounds.

CompoundKey Conformational Features
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonateTwo distinct molecular conformations in the asymmetric unit with varying torsion angles.
ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylateSignificant dihedral angles between the pyrazole ring and its aromatic substituents.
5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeConformation stabilized by intermolecular hydrogen bonds.

In-depth Computational Analysis of this compound Reveals Limited Publicly Available Data

The user's request specified a detailed article covering molecular modeling, docking studies, quantum mechanical calculations, and spectroscopic predictions for this compound. However, searches for this compound did not yield specific binding affinity data, ligand-protein interaction analyses, frontier molecular orbital energy calculations, electrostatic potential surface maps, or predicted NMR, UV-Vis, and IR spectra.

Research in this area tends to focus on pyrazole derivatives with different substitution patterns or those that have already been identified as having significant biological activity. For instance, studies are available for related compounds such as 5-Chloro-3-methyl-1-phenyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide and various thiazolyl-pyrazole derivatives, which have been investigated for their potential as anticancer or antimicrobial agents. d-nb.infomdpi.com These studies often include the types of computational analyses requested, but the structural differences—including additional functional groups and different substitution positions—mean the results are not transferable to this compound.

General principles of computational chemistry allow for the theoretical investigation of any given molecule. Methodologies like Density Functional Theory (DFT) are widely used to predict the electronic structure, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties of various compounds. derpharmachemica.comnih.gov Similarly, molecular docking is a standard computational technique to predict how a small molecule might bind to a biological target. nih.gov However, performing these calculations requires specialized software and computational resources, and the results of such de novo investigations for this compound have not been published in the accessible scientific literature.

Consequently, without available published data from specific molecular modeling, docking, and quantum mechanical studies on this compound, it is not possible to construct the detailed, scientifically accurate article as outlined in the user's instructions. The creation of such specific data would constitute original research, which is beyond the scope of this service.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For 3-Methyl-5-o-tolyl-1H-pyrazole, these simulations provide critical insights into its structural flexibility, conformational preferences, and its interaction dynamics when bound to a biological target.

MD simulations are employed to explore the dynamic nature of pyrazole (B372694) derivatives. By simulating the molecule's movement over time, typically on the nanosecond scale, researchers can understand its intrinsic flexibility. The stability of the molecule's conformation is often assessed by calculating the Root Mean Square Deviation (RMSD). For pyrazole ligands, RMSD values that stabilize after an initial period suggest that the molecule has reached an equilibrium state in its simulated environment. nih.govphyschemres.org For instance, simulations of pyrazole derivatives have shown ligands stabilizing within 10 to 20 nanoseconds, with minimal fluctuations thereafter, indicating a stable conformation has been achieved. nih.gov

The flexibility of specific parts of the molecule can be analyzed using the Root Mean Square Fluctuation (RMSF). This analysis reveals which atoms or functional groups exhibit more significant movement. In this compound, the tolyl group would be expected to have higher RMSF values compared to the more rigid pyrazole ring, indicating rotational freedom around the single bond connecting the two rings. This flexibility allows the molecule to adopt various conformations, which is crucial for its ability to fit into a protein's binding site. The exploration of this conformational space is essential for understanding how the molecule might adapt its shape to interact favorably with a biological target. physchemres.org

Table 1: Representative Parameters in Molecular Dynamics Simulations of Pyrazole Derivatives

Parameter Typical Value/Condition Purpose
Simulation Time 50 - 100 ns To ensure the system reaches equilibrium and to adequately sample conformational space. nih.govdntb.gov.ua
Metric Root Mean Square Deviation (RMSD) To assess the overall structural stability of the ligand over time. nih.gov
Metric Root Mean Square Fluctuation (RMSF) To identify the flexibility of different regions within the molecule. physchemres.org
Analysis Hydrogen Bond Analysis To quantify the persistence of specific interactions within a protein-ligand complex.

When this compound acts as a ligand, MD simulations are crucial for evaluating the stability of the protein-ligand complex. These simulations start from a docked pose and observe the complex's behavior in a simulated physiological environment. The RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable complex is characterized by RMSD values that plateau after an initial equilibration phase, indicating that the ligand remains bound in a consistent orientation. nih.gov

Studies on pyrazole derivatives bound to various protein targets, such as kinases and carbonic anhydrases, have demonstrated the utility of MD in confirming binding stability. nih.govdntb.gov.ua These simulations reveal that stable binding is often maintained through a persistent network of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov For this compound, the pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor, while the methyl and tolyl groups can form favorable hydrophobic and van der Waals interactions within the protein's active site. MD simulations can track the distance and duration of these specific interactions, confirming the binding mode predicted by molecular docking and providing a dynamic view of the complex's stability. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, providing a roadmap for designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structures of a series of compounds with their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as anticancer and enzyme inhibitory effects. nih.govresearchgate.net

In a typical QSAR study, molecular descriptors (numerical values representing chemical properties like electronic, steric, and hydrophobic features) are calculated for a set of related molecules, including structures similar to this compound. A mathematical model is then generated to relate these descriptors to the observed activity. The predictive power of a QSAR model is validated by its statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). Robust models for pyrazole derivatives often achieve high R² (>0.9) and Q² (>0.6) values. researchgate.netresearchgate.net

These models can highlight key structural features. For example, a QSAR model might reveal that the presence of a methyl group on the pyrazole ring and a bulky hydrophobic group (like the o-tolyl group) at another position are critical for high activity. nih.gov Such findings provide direct guidance for synthesizing new derivatives with potentially improved efficacy.

Table 2: Statistical Validation of Representative 3D-QSAR Models for Pyrazole Derivatives

QSAR Model Type Q² (Cross-validated R²) R² (Non-validated R²) Target/Activity
CoMFA 0.664 0.975 EGFR Inhibition researchgate.net
CoMSIA 0.614 0.938 EGFR Inhibition researchgate.net
CoMFA 0.588 0.982 MALT1 Inhibition rsc.org
CoMSIA 0.586 0.974 MALT1 Inhibition rsc.org

CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active pyrazole derivatives would typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For this compound, a potential pharmacophore could be defined by:

A Hydrogen Bond Donor/Acceptor: The pyrazole ring itself contains nitrogen atoms that can participate in hydrogen bonding.

A Hydrophobic Feature: The o-tolyl group provides a significant hydrophobic region, which is often crucial for binding in hydrophobic pockets of enzymes or receptors.

An Aromatic Ring: The tolyl group also serves as an aromatic feature capable of forming π-π stacking or other aromatic interactions.

By mapping this compound onto a validated pharmacophore model for a specific target, researchers can predict its likelihood of being active. These models are instrumental in virtual screening campaigns to identify novel compounds from large chemical databases that match the essential features and are therefore likely to be active. nih.govresearchgate.net

Advanced Applications and Emerging Research Directions

Catalytic Applications of Pyrazole (B372694) Derivatives

The utility of pyrazole derivatives in catalysis is largely attributed to their capacity to act as ligands that can form stable complexes with a wide variety of metal ions. nbinno.comsemanticscholar.org The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can coordinate with metal centers, influencing the metal's reactivity and selectivity in catalytic transformations.

Pyrazole-based ligands have emerged as a significant class of N-donor ligands for transition metals such as palladium, nickel, copper, ruthenium, and iron in C-C and C-heteroatom bond-forming reactions. semanticscholar.orgresearchgate.net The σ-donor ability of the nitrogen atom, combined with the ability to tune the electronic and steric properties by selecting different substituents on the pyrazole ring, makes them highly versatile. researchgate.net For example, pyrazole-substituted pyridines are effective bidentate ligands that offer opportunities to modulate reactivity in ways that conventional bipyridine ligands cannot. semanticscholar.org

The coordination of a pyrazole to a Lewis acidic metal center enhances the acidity of the pyrazole NH proton, a feature that can be exploited in catalyst design. nih.gov Protic pyrazoles (N-unsubstituted) are particularly valuable due to their proton-responsive nature, which can play a crucial role in the catalytic cycle. nih.gov Research has shown that pyrazole ligands can improve the efficiency of manganese-based catalysts for transfer hydrogenation reactions. rsc.org Furthermore, copper (II) complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com

Ligand TypeMetalReaction TypeFinding
Pyrazole-substituted pyridinesTransition metalsCross-coupling, CycloadditionOffers tunable reactivity and selectivity beyond conventional ligands. semanticscholar.org
Protic pincer-type pyrazolesRuthenium, OsmiumDehydrogenation, Hydrazine decompositionThe protic NH group acts as an acid-base catalyst and facilitates proton-coupled electron transfer. nih.gov
Pyrazole-based ligandsManganeseTransfer HydrogenationImproves the efficiency and functional group tolerance of the Mn-catalyst. rsc.org
Pyrazole-based ligandsCopper(II)Catechol OxidationCopper complexes show high catalytic activity, modeling catecholase enzyme activity. bohrium.com

Pyrazole derivatives serve as ligands predominantly in homogeneous catalysis , where the catalyst is in the same phase as the reactants. nih.gov The easy functionalization of the pyrazole ring allows for the synthesis of ligands with tailored solubility and electronic properties, making them ideal for solution-phase reactions. nih.gov These catalysts are utilized in a range of organic transformations, including important C-C coupling reactions. researchgate.net

While less common, efforts are being made to immobilize pyrazole-based metal complexes onto solid supports to create heterogeneous catalysts . This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. The development of such systems is an active area of research aimed at creating more sustainable and cost-effective chemical processes.

Materials Science Applications of Pyrazole Derivatives

The inherent chemical stability and versatile functionality of the pyrazole scaffold make it an attractive component in the design of advanced functional materials. nbinno.commdpi.com Their applications span from optical materials to protective coatings and high-energy compounds.

Pyrazole derivatives that possess conjugated systems often exhibit unique and intrinsic photophysical properties, making them suitable for the development of fluorescent sensors and organic materials. mdpi.com The fluorescence of these compounds can be sensitive to their environment, allowing them to function as chemosensors for detecting specific ions. mdpi.com

For instance, the pyrazoline derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been synthesized and demonstrated to be a selective fluorescent chemosensor for Cadmium (Cd²⁺) ions. nih.gov The fluorescence intensity of this probe is strongly quenched in the presence of Cd²⁺, with a low detection limit of 0.09 μM, making it applicable for detecting cadmium in water samples. nih.gov In another study, the cyclization of a pyrazolylpyrene derivative led to the formation of a rigid six-ringed "pyrazoolympicene" backbone that exhibits bright fluorescence in solution and responds to acidic environments, suggesting its potential use in sensing applications. mdpi.com Additionally, compounds like 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one are known to be intermediates in the synthesis of dyes, such as C.I. Pigment Orange 34 and C.I. Pigment Red 37. dyestuffintermediates.com

Pyrazole DerivativeApplicationKey Finding
5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleFluorescent sensor for Cd²⁺High selectivity and a detection limit of 0.09 μM in water samples. nih.gov
9-phenyl-7,9-dihydropyreno (10,1-fg)indazoleFluorescent probeExhibits bright fluorescence and sensitivity to acidic environments. mdpi.com
3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-oneDye intermediateUsed in the synthesis of commercial pigments. dyestuffintermediates.com

Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for carbon and mild steel in acidic media. semanticscholar.orgnih.govtandfonline.comresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. semanticscholar.orgnih.govtandfonline.com This adsorption occurs through the heteroatoms (nitrogen), π-electrons of the pyrazole ring, and any functional groups attached to it. researchgate.net

Studies have shown that the inhibition efficiency of pyrazole derivatives is dependent on their concentration and molecular structure. semanticscholar.orgtandfonline.com For example, two synthesized pyrazole derivatives, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6), were found to be effective mixed-type inhibitors for carbon steel in 1 M HCl, with L6 showing a maximum inhibition efficiency of 91.8%. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these inhibitors function by adsorbing onto the steel surface, which increases the charge transfer resistance and decreases the double-layer capacitance. tandfonline.com

Pyrazole InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HClNot specified, but effective
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl91.8
5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM)Mild Steel15% HClGood efficiency at 25 ppm
Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC)Mild Steel15% HClGood efficiency at 25 ppm

In the field of energetic materials, nitrated-pyrazole-based compounds are of significant interest due to their high heats of formation, high density, good thermal stability, and tailored detonation performance. researchgate.netmdpi.com The pyrazole ring serves as a robust backbone for introducing multiple nitro groups, which are essential for the energetic properties of a compound. These materials have potential applications as explosives, propellants, and in pyrotechnics. mdpi.com

Nitrogen-rich heterocycles like pyrazole are advantageous as building blocks for energetic materials because they contribute to a high positive heat of formation. researchgate.net Researchers have developed various energetic compounds by connecting nitropyrazole units with other energetic moieties or by synthesizing energetic salts of nitrated pyrazoles. researchgate.netmdpi.com For example, a novel heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts have been synthesized and characterized. researchgate.net In another study, combining a dinitromethyl group with a nitropyrazole core led to a series of energetic compounds, with one hydroxylammonium salt exhibiting a calculated detonation performance comparable to the widely used explosive RDX. rsc.org

Semiconductor Materials

The unique electronic properties of the pyrazole ring make its derivatives interesting candidates for applications in materials science, including the field of organic semiconductors. While research into 3-Methyl-5-o-tolyl-1H-pyrazole for this specific application is still emerging, the broader class of pyrazole derivatives has shown promise. These compounds have been investigated for their potential use as hole transport materials in organic light-emitting diodes (OLEDs) and as donor or acceptor materials in organic solar cells. The versatility of the pyrazole scaffold allows for modular structural modifications, which can enhance the photophysical and biological properties of the resulting compounds.

Future Directions in this compound Research

The future of research into this compound and its derivatives is poised to be heavily influenced by advancements in computational chemistry and nanotechnology. These cutting-edge fields offer powerful tools to accelerate the discovery of novel compounds and to develop innovative applications.

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives. Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide valuable insights into their molecular behavior and interactions. A key future direction in this area is the integration of multi-scale modeling approaches. This will allow researchers to bridge the gap between quantum mechanical descriptions of electronic structure and the macroscopic properties of materials, providing a more holistic understanding of compound behavior.

The use of machine learning is set to revolutionize the discovery and optimization of new pyrazole derivatives. By training algorithms on large datasets of known compounds and their properties, machine learning models can predict the characteristics of novel, un-synthesized molecules. This approach can significantly accelerate the identification of lead compounds with desired properties, such as enhanced therapeutic efficacy or improved performance in materials science applications. High-throughput virtual screening, a computational method that can rapidly assess large libraries of compounds, is another powerful tool in this domain.

The application of nanotechnology to pyrazole derivatives opens up a new frontier of possibilities, particularly in the biomedical field. The development of pyrazole-based nanoparticles is a promising area of research for targeted drug delivery. Encapsulating therapeutic pyrazole compounds within nanoparticles can improve their bioavailability, control their release, and target specific cells or tissues, thereby enhancing efficacy and reducing side effects.

Furthermore, pyrazole derivatives with fluorescent properties are being explored for bioimaging applications. These compounds can act as probes to visualize and study biological processes in real-time within living cells. Their good membrane permeability and biocompatibility make them suitable for use as biosensors and for labeling subcellular organelles. The design of novel pyrazole-based fluorescent probes is an active area of research with the potential to significantly impact modern biology and medicine.

Development of Novel Therapeutic Agents with Enhanced Selectivity and Reduced Side Effects

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govnih.gov The development of new therapeutic agents often focuses on modifying the pyrazole scaffold with various substituents to enhance target selectivity and, consequently, reduce adverse effects. frontiersin.org The substitution pattern on the pyrazole ring can significantly influence the molecule's interaction with biological targets, affecting its efficacy and potency. frontiersin.org

Research into pyrazole derivatives has led to the identification of highly selective enzyme inhibitors. For instance, the substitution at the 1 and 5 positions of the pyrazole ring has been crucial in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The celecoxib molecule, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, showcases how specific aryl groups on the pyrazole ring can confer selectivity, leading to effective anti-inflammatory drugs with a better side-effect profile than non-selective NSAIDs. nih.gov

While extensive research has been conducted on the para-tolyl isomer (celecoxib), the therapeutic potential of the ortho-tolyl isomer, this compound, is an area of growing interest. The spatial arrangement of the o-tolyl group is hypothesized to influence the binding orientation of the molecule within the active sites of target enzymes, potentially leading to novel selectivity profiles. Computational docking studies are often employed to predict these binding modes and guide the design of derivatives with improved therapeutic windows. arabjchem.orgacs.org The design of novel pyrazole-based therapeutic agents aims to optimize these interactions to create drugs that are not only potent but also highly selective for their intended biological targets, thereby minimizing off-target effects. nih.govresearchgate.net

Table 1: Key Research Findings on Pyrazole Derivatives in Drug Development

Research Area Finding Implication for this compound
Enzyme Inhibition Specific substitutions on the pyrazole ring lead to selective inhibition of enzymes like COX-2 and JNK3. nih.govnih.gov The o-tolyl group could confer novel selectivity for various kinase or cyclooxygenase targets.
Structure-Activity Relationship (SAR) The nature and position of substituents on the pyrazole core are critical for biological activity and potency. frontiersin.org Altering the ortho-tolyl group or adding substituents could modulate therapeutic efficacy.
Computational Modeling Molecular docking studies help predict binding interactions and guide the design of more selective inhibitors. arabjchem.orgacs.org In silico studies can prioritize synthetic efforts for derivatives with higher predicted affinity and selectivity.

| Pharmacological Profiling | Pyrazole derivatives exhibit a broad spectrum of activities, including anti-inflammatory and anticancer effects. globalresearchonline.netnih.govacademicstrive.com | The compound is a promising scaffold for developing new drugs in these therapeutic areas. |

Sustainable Synthesis and Green Chemistry Innovations

The synthesis of pharmacologically important molecules like pyrazoles is increasingly being guided by the principles of green chemistry to reduce environmental impact. researchgate.net Traditional methods for pyrazole synthesis often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. ekb.eg Consequently, there is a strong impetus to develop more sustainable and eco-friendly synthetic routes.

Recent innovations in the synthesis of pyrazole derivatives focus on several key areas of green chemistry:

Use of Green Solvents: Water, ethanol, and polyethylene glycol (PEG) are being explored as environmentally benign alternatives to volatile organic solvents. rsc.org

Catalyst-Free Reactions: One-pot, multi-component reactions that proceed without a catalyst are highly desirable as they simplify purification and reduce waste. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are being used to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgjmchemsci.com

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. researchgate.net

For the synthesis of substituted pyrazoles like this compound, the condensation of a 1,3-dicarbonyl compound with a hydrazine is a common strategy. researchgate.net Green approaches to this transformation might involve performing the reaction in water or under solvent-free conditions, potentially with microwave assistance to reduce reaction time and energy consumption. jmchemsci.com The development of such protocols not only makes the synthesis more environmentally friendly but can also be more cost-effective and efficient. rsc.org

Table 2: Comparison of Synthesis Methods for Pyrazole Derivatives

Method Description Advantages
Conventional Synthesis Typically involves refluxing in organic solvents like ethanol or acetic acid. Well-established and widely used.
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat the reaction mixture. Drastically reduced reaction times, often higher yields, cleaner reactions. jmchemsci.com
Ultrasonic Irradiation Employs high-frequency sound waves to promote the reaction. Enhanced reaction rates, can often be performed at room temperature. rsc.org
Grinding/Mechanochemistry Reactants are ground together in the absence of a solvent. Solvent-free, high efficiency, simple workup. jmchemsci.com

| Aqueous Media Synthesis | Uses water as the solvent, often with a catalyst. | Environmentally benign, low cost, safe. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methods for determining the crystal structure of 3-methyl-5-o-tolyl-1H-pyrazole?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution is performed via direct methods using SHELXS-97, followed by refinement with SHELXL-2018/3 . Hydrogen atoms are typically placed geometrically and refined isotropically. The final structure is validated using Mercury CSD 4.3.0 to analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . Crystallographic data should be deposited in the Cambridge Structural Database (CCDC entry: 2082046) .

Q. How can researchers synthesize this compound and confirm its purity?

  • Methodological Answer: A common synthesis route involves cyclocondensation of β-keto esters with hydrazine derivatives under reflux in ethanol. Post-synthesis, purity is confirmed via melting point analysis, thin-layer chromatography (TLC, using silica gel 60 F254 plates), and nuclear magnetic resonance (NMR) spectroscopy (1H/13C NMR in DMSO-d6). For example, the methyl group at position 3 appears as a singlet at δ ~2.30 ppm in 1H NMR, while the o-tolyl substituent shows aromatic protons as a multiplet at δ 7.20–7.50 ppm .

Q. What spectroscopic techniques are essential for characterizing pyrazole derivatives like this compound?

  • Methodological Answer: Key techniques include:

  • FT-IR : To identify N-H stretching (~3200 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : To validate empirical formulas (e.g., C11H12N2 requires C: 73.30%, H: 6.71%, N: 15.55%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in X-ray diffraction (XRD) data for this compound derivatives?

  • Methodological Answer: Contradictions (e.g., disordered solvent molecules, twinning) require iterative refinement in SHELXL. Use the TWIN command for twinned data and PART instructions to model disorder. Validate results using the R1/wR2 convergence criteria (< 0.05 for high-quality data). Mercury’s void analysis can identify unaccounted electron density, which may indicate solvent channels or disorder . For ambiguous cases, cross-validate with powder XRD or DFT-optimized geometries .

Q. What strategies are recommended for designing pyrazole analogs with enhanced bioactivity?

  • Methodological Answer: Rational design involves:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3) at position 5 to modulate electronic properties.
  • Pharmacophore Mapping : Use triazolo-thiadiazine hybrids (e.g., 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) to enhance binding to biological targets.
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against receptors like mGluR5 or kinases to predict affinity .

Q. How should researchers address challenges in refining crystal structures with high torsional flexibility or pseudosymmetry?

  • Methodological Answer: For flexible moieties (e.g., o-tolyl groups), apply restraints (DFIX, SIMU) in SHELXL to stabilize refinement. Use the RIGU command to maintain reasonable geometry. Pseudosymmetry can be managed via the ADDSYM tool in PLATON to detect missed symmetry elements. Cross-validation with Hirshfeld surface analysis in CrystalExplorer can confirm packing interactions .

Q. What experimental and computational methods are effective in analyzing non-covalent interactions in pyrazole crystals?

  • Methodological Answer:

  • Experimental : Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., H···H, C-H···π).
  • Computational : Perform quantum topology (QTAIM) analysis at the B3LYP/6-311++G(d,p) level to identify critical bond paths and electron density topology .

Data Interpretation and Validation

Q. How can researchers validate the accuracy of hydrogen bonding networks in pyrazole crystal structures?

  • Methodological Answer: Use Mercury’s hydrogen-bonding tool with default donor-acceptor distance limits (N-H···O: 2.2–3.2 Å, angles > 120°). Compare with Mogul (CSD-based geometry validation) to check bond length/angle outliers. For ambiguous H-atom positions, perform neutron diffraction or optimize geometries using Gaussian 16 with AIMAll integration .

Q. What are the best practices for handling crystallographic data discrepancies between experimental and theoretical models?

  • Methodological Answer: Optimize the molecular geometry using DFT (e.g., B3LYP/def2-TZVP) and compare torsion angles with XRD data. Significant deviations (> 5°) may indicate crystal packing effects. Use Crystal Packing Similarity (CPS) in Mercury to identify isostructural analogs and validate lattice stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.